3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde
Description
3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is a benzaldehyde derivative featuring a 4-methylpiperidine moiety attached via a methylene (-CH2-) group at the meta position of the aromatic ring. Its molecular formula is C₁₄H₁₉NO, with a molecular weight of 217.31 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde group and the lipophilic piperidine substituent, which enhances membrane permeability .
Properties
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-5-7-15(8-6-12)10-13-3-2-4-14(9-13)11-16/h2-4,9,11-12H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQIMNIBUGUTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-methylpiperidine with benzaldehyde under specific conditions. One common method is the reductive amination of benzaldehyde with 4-methylpiperidine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid.
Reduction: 3-((4-Methylpiperidin-1-yl)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde has been explored for its potential therapeutic properties, particularly in cancer treatment. Research indicates that derivatives containing a piperidine ring exhibit significant antiproliferative activity against various cancer cell lines, including cervical cancer cells (HeLa and SiHa). For instance, compounds derived from this structure have shown IC50 values as low as 6.52 μM, indicating strong efficacy with reduced toxicity towards normal cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that modifications to the piperidine moiety can enhance activity against pathogens such as Mycobacterium tuberculosis. This highlights its potential role in developing new anti-tuberculosis agents .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution reactions, allows chemists to create a wide range of derivatives with potentially useful properties .
Case Study 1: Anticancer Activity
A study published in June 2023 focused on nitrogen-containing heterocyclic chalcone derivatives, where one specific derivative incorporating the 4-methylpiperidine moiety exhibited remarkable anticancer activity compared to standard treatments like cisplatin. This research underscores the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation detailed the synthesis of piperidine derivatives aimed at inhibiting Mtb growth. The findings revealed that certain analogs derived from this compound displayed potent synergy with existing treatments, achieving nearly complete sterilization of Mtb in combination therapies .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with various biological targets, influencing pathways involved in neurotransmission or metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key attributes of 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde with analogs differing in heterocycle type, substituent position, or functional groups:
Key Observations:
- Piperidine analogs (target compound and fifth entry) exhibit higher lipophilicity, favoring blood-brain barrier penetration in drug design .
- Substituent Position : Para-substituted derivatives (e.g., fourth entry) may exhibit steric hindrance in reactions compared to meta-substituted analogs like the target compound, influencing synthetic yields .
- Functional Group Variation : The aniline group in the fifth entry replaces the aldehyde, shifting reactivity toward electrophilic aromatic substitution rather than nucleophilic aldehyde reactions .
Biological Activity
3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and industry, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the reductive amination of benzaldehyde with 4-methylpiperidine. Common methods include:
- Reagents : Sodium triacetoxyborohydride is often used as a reducing agent.
- Solvents : Reactions are usually conducted in methanol or ethanol at room temperature.
Chemical Reactions
The compound can undergo various chemical transformations:
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Aldehyde group oxidized to a carboxylic acid | 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid |
| Reduction | Aldehyde reduced to an alcohol | 3-((4-Methylpiperidin-1-yl)methyl)benzyl alcohol |
| Substitution | Electrophilic aromatic substitution reactions | Various substituted benzaldehyde derivatives |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated IC50 values lower than 5 μM against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .
- Neurotransmission Modulation : Its piperidine moiety suggests potential interactions with neurotransmitter systems, indicating possible antidepressant effects . This is particularly relevant for conditions such as anxiety and depression.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmission, such as acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
- Receptor Binding : The piperidine ring can facilitate binding to various receptors, influencing pathways related to mood regulation and cognitive function .
Case Studies
- Anticancer Activity : A study evaluating a series of compounds similar to this compound found that those containing the piperidine structure exhibited significant antiproliferative effects against cancer cell lines. Notably, compounds with IC50 values below 5 μM were identified as promising candidates for further development .
- Neuroprotective Effects : Research has indicated that derivatives of piperidine compounds can provide neuroprotective effects by modulating neurotransmitter levels. These findings support the hypothesis that this compound could be beneficial in treating neurological disorders .
Applications in Research
The compound serves as an important intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its applications extend to:
- Medicinal Chemistry : Used to develop drugs aimed at treating conditions such as depression and anxiety.
- Organic Synthesis : Acts as a building block for more complex organic molecules.
Q & A
Q. What are the established synthetic routes for 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves nucleophilic substitution followed by oxidation. A common method includes:
- Step 1: Reacting 4-methylpiperidine with a benzaldehyde derivative (e.g., 3-bromobenzaldehyde) in the presence of a base like K₂CO₃ in DMF at 80°C for 12–24 hours .
- Step 2: Purification via column chromatography using DCM/MeOH/NH₃ (9.5:0.5:0.03) to isolate the aldehyde product .
Optimization Tips: - Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or NMR to minimize by-products .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Answer:
- 1H/13C NMR: To confirm substituent positions (e.g., aldehyde proton at δ 9.86 ppm, piperidine methyl at δ 1.44–1.48 ppm) .
- FTIR: Detect functional groups (C=O stretch at ~1700 cm⁻¹, C-N at ~1250 cm⁻¹) .
- HRMS: Validate molecular weight (theoretical [M+H]+ = 218.3 g/mol for C₁₃H₁₈N₂O) .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine substitution patterns) influence the compound’s bioactivity and target selectivity?
Answer:
- Methyl Position Impact: Replacing 4-methylpiperidine with 3-methylpiperidine (as in ) reduces steric hindrance, potentially enhancing receptor binding .
- Aldehyde Reactivity: The benzaldehyde group enables Schiff base formation, useful in prodrug design .
Methodology: - Conduct SAR studies using analogs with varied substituents.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
- Purity Validation: Employ HPLC (>95% purity) and reference standards (e.g., ’s toxicity protocols) .
- Meta-Analysis: Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .
Q. What computational strategies predict the compound’s metabolic stability and toxicity?
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate permeability (LogP ≈ 2.5) and CYP450 interactions .
- Toxicity Profiling: Apply ProTox-II to predict acute oral toxicity (LD₅₀) and hepatotoxicity risks .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
